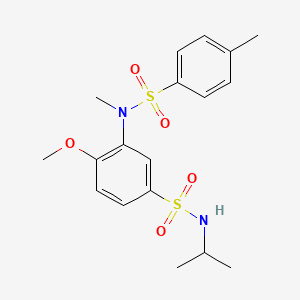
4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H24N2O5S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-3-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their antibacterial properties, but this compound's specific biological effects and mechanisms of action remain under investigation.
Chemical Structure and Properties
The compound's chemical formula is C18H24N2O4S2, which indicates the presence of multiple functional groups that may interact with biological systems. The structure includes a methoxy group, a sulfonamide moiety, and an isopropyl group, contributing to its pharmacological profile.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to 4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido) have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that the presence of the sulfonamide group is crucial for the inhibition of bacterial growth, likely through interference with folate synthesis pathways in bacteria .
Cardiovascular Effects
In an experimental study using isolated rat heart models, related sulfonamide compounds demonstrated significant effects on perfusion pressure and coronary resistance. Specifically, compounds with similar structural features showed a decrease in coronary resistance, suggesting potential cardiovascular applications . The interaction with calcium channels has been hypothesized as a mechanism through which these compounds exert their effects .
Pharmacokinetics
Understanding the pharmacokinetic parameters is essential for evaluating the therapeutic potential of any drug candidate. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles for sulfonamide derivatives. These studies often utilize computational tools like SwissADME to forecast how modifications in chemical structure can influence pharmacokinetic behavior .
Case Studies
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the sulfonamide structure significantly impacted antimicrobial potency .
- Cardiovascular Impact : In another case study involving isolated heart preparations, a derivative closely related to our compound reduced coronary resistance significantly over time compared to controls. This supports the hypothesis that such compounds could be beneficial in managing cardiovascular conditions .
Table: Summary of Biological Activities
特性
IUPAC Name |
4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-13(2)19-26(21,22)16-10-11-18(25-5)17(12-16)20(4)27(23,24)15-8-6-14(3)7-9-15/h6-13,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRUVGYJACUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














